(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide, commonly known as PD168368, is a synthetic peptoid compound identified as a potent and selective antagonist of the Neuromedin B receptor (NMBR) [, , ]. It exhibits minimal activity on other bombesin receptor subtypes, such as the gastrin-releasing peptide receptor (GRPR), making it a valuable tool for studying the physiological roles of NMBR [, , ].
PD 168368 was developed as part of research aimed at understanding the pharmacological properties of bombesin receptor antagonists. It is classified as a non-peptide antagonist due to its synthetic nature, differentiating it from naturally occurring peptides that bind to similar receptors. The compound has been utilized in various studies to explore its binding affinities and biological effects on specific receptor subtypes, particularly in human and rodent models .
The synthesis of PD 168368 involves several key steps, typically starting with commercially available precursors. The general synthetic pathway includes:
Typical reaction conditions include the use of solvents like dimethyl sulfoxide or hydroxypropyl-β-cyclodextrin, which aid in solubility and facilitate binding studies .
The molecular structure of PD 168368 is characterized by its complex arrangement, which includes:
Quantitative structure-activity relationship studies have shown that modifications at various positions on the indole and urea structures can significantly affect receptor binding affinities and biological activity .
PD 168368 participates in various chemical reactions primarily related to its interactions with biological receptors. Key reactions include:
These reactions are critical for understanding how PD 168368 modulates receptor activity and its potential therapeutic applications.
The mechanism of action of PD 168368 involves its role as an antagonist at gastrin-releasing peptide and neuromedin B receptors. Upon administration, PD 168368 binds to these receptors without activating them, thereby blocking the effects of endogenous peptides. This antagonistic action leads to:
PD 168368 exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in experimental settings and potential therapeutic applications .
PD 168368 has been explored for various scientific applications:
PD 168368 ((S)-α-Methyl-α-[[[(4-nitrophenyl)amino]carbonyl]amino]-N-[[1-(2-pyridinyl)cyclohexyl]methyl]-1H-indole-3-propanamide) functions as a competitive antagonist at the neuromedin B receptor (NMB-R or BB1). It binds reversibly to the orthosteric site, preventing endogenous NMB from activating Gq-mediated signaling pathways, including intracellular calcium mobilization and inositol phosphate accumulation [1] [5]. Binding studies demonstrate high-affinity interactions across species, with dissociation constants (Ki) of 15–45 nM for human, rat, and mouse NMB-R [1] [8]. This consistency is attributed to conserved residues in the receptor’s transmembrane domains, particularly extracellular loop 3 (EC3) and transmembrane helix 5 (TM5), which facilitate PD 168368’s docking [5] [6]. Notably, solubility impacts efficacy: when dissolved in hydroxypropyl-β-cyclodextrin instead of DMSO, binding affinity and functional antagonism increase significantly due to improved bioavailability [1].
Table 1: Binding Affinity (Ki) of PD 168368 for NMB-R Across Species [1] [5] [8]
Species | Ki (nM) | Cell System |
---|---|---|
Human | 15–25 | HuTu-80 cells |
Rat | 30–45 | NCI-H1299 transfected |
Mouse | 25–40 | Balb 3T3 transfected |
Frog | 35–45 | Bombina orientalis NMB-R |
PD 168368 exhibits >300-fold selectivity for NMB-R (BB1) over other bombesin receptors. Its affinity for the gastrin-releasing peptide receptor (GRPR or BB2) is markedly lower (Ki = 3,500 nM; IC50 = 3.5 μM), while affinity for bombesin receptor subtype 3 (BB3) is negligible (Ki > 10,000 nM) [2] [4] [9]. This selectivity arises from steric and electrostatic differences in BB1’s ligand-binding pocket: residues Ile199 (EC3) and Gln203 (EC3) in human NMB-R create a hydrophobic subpocket that accommodates PD 168368’s indole-propanamide moiety, whereas BB2’s Ala198 and His202 residues reduce binding compatibility [6] [10]. Functional assays confirm minimal cross-reactivity: PD 168368 (1 μM) fails to stimulate Ca2+ release in BB2- or BB3-expressing cells but potently inhibits NMB-induced responses in BB1 systems (IC50 = 96 nM) [3] [9].
Table 2: Selectivity Profile of PD 168368 for Bombesin Receptor Subtypes [2] [4] [9]
Receptor Subtype | Ki/IC50 (nM) | Selectivity Ratio (vs. BB1) |
---|---|---|
BB1 (NMB-R) | 15–96 | 1 |
BB2 (GRPR) | 3,500 | 36–230 |
BB3 | >10,000 | >300 |
Paradoxically, PD 168368 acts as a potent agonist for formyl-peptide receptors (FPRs), which regulate neutrophil chemotaxis and inflammation. In human neutrophils and transfected HL-60 cells, it activates FPR1, FPR2, and FPR3 with EC50 values of 0.57 nM, 0.24 nM, and 2.7 nM, respectively [2] [3]. This activation is concentration-dependent: at 10 nM, PD 168368 triggers Ca2+ mobilization and reactive oxygen species (ROS) production equivalent to the native FPR ligand fMLF (N-formylmethionyl-leucyl-phenylalanine) [2]. Maximal responses occur at 100 nM, with no further increase at higher concentrations, indicating saturable receptor engagement [2] [3]. Notably, PD 168368’s FPR agonism is independent of its NMB-R antagonism, as FPR activation persists in NMB-R-deficient cells [2].
The bifunctional activity of PD 168368 (NMB-R antagonism/FPR agonism) stems from its structural flexibility. Molecular modeling reveals that PD 168368’s N-[[1-(2-pyridinyl)cyclohexyl]methyl] group interacts with hydrophobic subpockets in FPR1/FPR2’s transmembrane helices (TM3, TM5, TM6), while its 4-nitrophenylurea moiety forms hydrogen bonds with Arg205 in FPR2’s second extracellular loop [2] [4]. This dual engagement enables subnanomolar potency at FPR2. Cross-reactivity with FPR1/FPR3 arises from conserved TM residues (e.g., Phe257 in TM6 of FPR1) that accommodate the compound’s indole ring [4]. Structure-activity studies of 56 PD 168368 analogs show that modifications to its chiral center or indole nitrogen abolish FPR binding, underscoring the molecule’s stereospecificity [2] [6].
Table 3: Agonist Activity of PD 168368 at Formyl-Peptide Receptors [2] [3] [4]
Receptor | EC50 (nM) | Functional Response |
---|---|---|
FPR1 | 0.57 | Ca2+ mobilization, chemotaxis |
FPR2 | 0.24 | ROS production, IL-8 secretion |
FPR3 | 2.7 | Weak Ca2+ flux, no chemotaxis |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7